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Compound of Interest

Compound Name: Bromocresol green (sodium salt)

Cat. No.: B10823021 Get Quote

This guide provides troubleshooting and answers to frequently asked questions regarding

lipemic interference in the Bromocresol Green (BCG) assay for albumin determination.

Frequently Asked Questions (FAQs)
Q1: What is lipemia and how does it interfere with the Bromocresol Green (BCG) albumin

assay?

A: Lipemia is the visible turbidity or cloudiness in a serum or plasma sample caused by an

abnormally high concentration of lipid particles, primarily chylomicrons and very-low-density

lipoproteins (VLDL).[1][2][3] The principle of the BCG assay is colorimetric; it measures the

color change that occurs when the BCG dye binds to albumin at an acidic pH.[4][5][6]

Lipemia interferes with this measurement primarily through two mechanisms:

Light Scattering: The lipid particles physically scatter light, which increases the absorbance

reading of the sample. This is the most common mechanism of interference in

spectrophotometric assays.[1][2][7] This light scattering leads to a positive bias, resulting in a

falsely elevated albumin concentration.[1]

Light Absorption: Lipoprotein particles can also absorb light, particularly at lower

wavelengths (300-700 nm).[7]

This interference can lead to clinically significant errors in patient results.[2]
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Q2: How can I determine if my sample is lipemic?

A: Lipemia can be detected through several methods:

Visual Inspection: The simplest method is to visually inspect the sample. A lipemic sample

will appear cloudy, milky, or turbid.[4]

Lipemic Index (L-Index): Many automated clinical chemistry analyzers provide a semi-

quantitative lipemic index by measuring the sample's turbidity at specific wavelengths (e.g.,

around 700 nm).[8] This index helps to standardize the detection of lipemia.

Triglyceride Measurement: High triglyceride levels are the cause of lipemia. While not a

direct measure of turbidity, a high triglyceride concentration can confirm the presence of

lipemia. However, the correlation between triglyceride concentration and the degree of

interference is not always direct.[3]

Q3: What are the primary methods for correcting lipemic interference in the BCG assay?

A: There are two main approaches to mitigate lipemic interference: physical removal of the

interfering lipids or spectrophotometric correction.

High-Speed Centrifugation: This is often the method of choice for removing lipemia.[3][9]

Centrifuging the sample at high speeds (e.g., ≥10,000 x g) pellets the lipid layer, allowing the

cleared infranatant to be carefully removed for analysis.[3][10] It has been shown to be a

consistently effective method for albumin measurement.[9][11] Ultracentrifugation is

considered the gold-standard reference method but requires specialized equipment not

available in most routine laboratories.[2][3][10]

Sample Blank Correction: This spectrophotometric method corrects for the absorbance

caused by the turbidity of the sample.[4] A "blank" measurement is taken using the patient

sample mixed with saline or buffer instead of the BCG reagent. This absorbance value,

which represents the interference from lipemia, is then subtracted from the absorbance of

the actual test reaction.[4][6]

Q4: Which lipemia correction method is most suitable for my laboratory?
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A: The choice of method depends on available equipment, sample volume, and the degree of

lipemia.

Method Advantages Disadvantages Best For

High-Speed

Centrifugation

Effectively removes

interference for

albumin and many

other analytes.[9][11]

Considered the

preferred method.[3]

Requires a high-

speed centrifuge. Can

be time-consuming.

Risk of disturbing the

lipid layer during

removal of the cleared

sample.

Laboratories with a

high-speed

microcentrifuge; highly

lipemic samples

where blanking may

be insufficient.

Sample Blank

Correction

Does not require

special equipment.

Quick and easy to

perform on most

spectrophotometers or

plate readers.[4]

May not fully correct

for very high levels of

turbidity. Requires

extra reagents and

sample volume.

Laboratories without

access to a high-

speed centrifuge;

moderately lipemic

samples.

Ultracentrifugation
Gold-standard for lipid

removal.[10]

Requires expensive,

specialized

equipment. Not

practical for most

clinical or research

labs.

Reference

laboratories or core

facilities validating

other methods.

Troubleshooting Guides & Experimental Protocols
Q5: My albumin results are still unexpectedly high after correction. What could be the cause?

A: If results remain suspect after applying a correction method, consider the following:

Incomplete Lipid Removal: If using centrifugation, ensure the speed and time were sufficient.

Be careful not to disturb the lipid layer when pipetting the cleared sample.

Other Interfering Substances: The BCG assay is known to have positive interference from

other proteins, particularly α- and β-globulins.[4][12] This interference is more pronounced in
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samples with low albumin levels.[4] Some instruments use a "fast kinetic measurement"

(reading absorbance within 10-30 seconds) to minimize the contribution from slower-reacting

globulins.[4][5]

Reagent Quality: Ensure the BCG reagent has not deteriorated. Signs of deterioration can

include turbidity or a high blank absorbance reading (e.g., ≥0.40 at 630 nm).[6]

Troubleshooting Logic for Lipemic Interference
Below is a flowchart to guide the decision-making process when encountering a potentially

lipemic sample.
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Caption: Troubleshooting flowchart for lipemic samples in the BCG assay.
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Detailed Experimental Protocols
Protocol 1: High-Speed Centrifugation for Lipid Removal
This protocol describes how to clear a lipemic serum or plasma sample before analysis.

Sample Preparation: Transfer an aliquot of the lipemic sample (e.g., 500 µL) into a high-

speed microcentrifuge tube.

Centrifugation: Place the tube in a microcentrifuge capable of reaching at least 10,000 x g.

Centrifuge the sample at 10,000-15,000 x g for 10-15 minutes at room temperature.[3][10]

Lipid Separation: After centrifugation, a solid white layer of lipids should be visible at the top

of the sample. The infranatant (the cleared sample below the lipid layer) should appear clear.

Sample Aspiration: Carefully insert a pipette tip through the lipid layer, keeping it close to the

side of the tube to minimize disturbance. Aspirate the required volume of the cleared

infranatant from below the lipid layer.

Analysis: Use the cleared infranatant to perform the BCG albumin assay according to your

standard laboratory procedure.

Reporting: It is good practice to note in the results that the sample was treated by high-

speed centrifugation to remove lipemic interference.[3]

Workflow for High-Speed Centrifugation
The following diagram illustrates the experimental workflow for this protocol.

Receive Lipemic
Sample

Aliquot sample into
microcentrifuge tube

Centrifuge at
10,000-15,000 x g

for 10-15 min

Carefully aspirate
cleared infranatant

Perform BCG Assay
on cleared sample

Report Result with
Comment

Click to download full resolution via product page

Caption: Experimental workflow for lipemia removal by high-speed centrifugation.

Protocol 2: Sample Blank Correction
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This protocol is adapted for use in a 96-well plate format but can be modified for cuvettes.

Reagent Preparation: Allow the BCG reagent and samples to come to room temperature.[13]

Sample Setup: In a 96-well microplate, designate wells for each sample to be tested ("Test

Well") and a corresponding blank ("Blank Well").

Pipetting Samples:

Pipette 5 µL of the lipemic sample into the "Test Well".

Pipette 5 µL of the same lipemic sample into the "Blank Well".

Pipetting Reagents:

To the "Test Well", add 200 µL of the BCG Reagent.[4][13]

To the "Blank Well", add 200 µL of a saline solution (e.g., 0.9% NaCl) or the assay buffer

that does not contain the BCG dye.[4][6]

Incubation: Gently tap the plate to mix. Incubate at room temperature for 5-10 minutes,

protected from light.[13][14]

Measurement: Read the absorbance of all wells on a microplate reader at the appropriate

wavelength (typically 620-630 nm).[4][13]

Calculation:

Corrected Sample Absorbance = (Absorbance of Test Well) - (Absorbance of Blank Well)

Use this corrected absorbance value to determine the albumin concentration from your

standard curve.[4][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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